molecular formula C14H12Cl2F3N3O B2976927 N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine CAS No. 339011-48-2

N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine

Cat. No.: B2976927
CAS No.: 339011-48-2
M. Wt: 366.17
InChI Key: UJEFZKJJQQWHML-UHFFFAOYSA-N
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Description

N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is a synthetic organic compound characterized by its complex structure, which includes dichlorophenoxy and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,3-dichlorophenol and trifluoromethyl-substituted reagents.

    Substitution Reactions: The dichlorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where 2,3-dichlorophenol reacts with a suitable pyrimidine derivative.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the dichlorophenoxy group to a less oxidized state.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes or receptors. It can serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a precursor for designing drugs targeting specific molecular pathways. Its structural features may confer activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine
  • N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine

Uniqueness

Compared to similar compounds, N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is unique due to the specific positioning of the dichlorophenoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with molecular targets, potentially offering distinct advantages in certain applications.

Properties

IUPAC Name

4-(2,3-dichlorophenoxy)-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2F3N3O/c1-7(2)20-13-21-10(14(17,18)19)6-11(22-13)23-9-5-3-4-8(15)12(9)16/h3-7H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEFZKJJQQWHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CC(=N1)OC2=C(C(=CC=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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